molecular formula C11H16FN3OS B2661302 (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034226-11-2

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone

Cat. No.: B2661302
CAS No.: 2034226-11-2
M. Wt: 257.33
InChI Key: HNYODTSIKOOFSV-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a thiazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a fluoroethyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 2-fluoroethyl halides under basic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thioamides and α-haloketones under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the fluoroethyl-piperazine intermediate with the methylthiazole intermediate. This is typically done using coupling reagents such as carbodiimides or through direct condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

Major Products

    Oxidation: N-oxides, sulfoxides.

    Reduction: Alcohols.

    Substitution: Substituted piperazines and thiazoles.

Scientific Research Applications

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the piperazine and thiazole rings can interact with various biological macromolecules.

Comparison with Similar Compounds

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: can be compared with other compounds that have similar structural features:

    (4-(2-Chloroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and biological activity.

    (4-(2-Fluoroethyl)piperazin-1-yl)(2-ethylthiazol-4-yl)methanone: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group, which may influence its steric properties and interactions with biological targets.

These comparisons highlight the unique aspects of This compound , such as its specific substituents that can affect its chemical and biological behavior.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3OS/c1-9-13-10(8-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYODTSIKOOFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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